Phaseolinone

描述

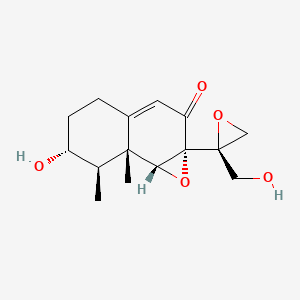

Structure

3D Structure

属性

CAS 编号 |

85431-61-4 |

|---|---|

分子式 |

C15H20O5 |

分子量 |

280.32 g/mol |

IUPAC 名称 |

(1aS,6R,7R,7aR,7bR)-6-hydroxy-1a-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one |

InChI |

InChI=1S/C15H20O5/c1-8-10(17)4-3-9-5-11(18)15(14(6-16)7-19-14)12(20-15)13(8,9)2/h5,8,10,12,16-17H,3-4,6-7H2,1-2H3/t8-,10+,12+,13+,14+,15-/m0/s1 |

InChI 键 |

DDKJQSAECJSUNP-OCZRQZLOSA-N |

SMILES |

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C4(CO4)CO)O |

手性 SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)[C@]4(CO4)CO)O |

规范 SMILES |

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C4(CO4)CO)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Phaseolinone |

产品来源 |

United States |

Phaseolinone: Origin and Biological Context

Fungal Production and Primary Biological Source Organisms

Macrophomina phaseolina as the Principal Producer Organism

Macrophomina phaseolina is a globally distributed, soil-borne fungus known to cause diseases like charcoal rot, seedling blight, and stem and root rot in a vast range of plant species. frontiersin.orgfrontiersin.orgnih.gov This necrotrophic pathogen infects over 500 plant species, including major agricultural crops such as soybean, corn, cotton, and chickpea. nih.govbugwood.orgplos.org The fungus produces a variety of secondary metabolites, with phaseolinone being a notable phytotoxin. frontiersin.orgmdpi.com this compound was first identified from the culture filtrate of M. phaseolina and has been shown to inhibit seed germination and cause wilting and leaf necrosis in various plants, mirroring the symptoms caused by the fungus itself. frontiersin.orgasm.org The production of this compound is considered a factor in the pathogenicity of M. phaseolina, contributing to the development of diseases like charcoal rot. apsnet.org

Variability in this compound Production Among Fungal Isolates

Significant variability exists among different isolates of Macrophomina phaseolina in terms of their ability to produce this compound. oup.comfrontiersin.org Studies comparing various isolates from different hosts and geographical locations have demonstrated that the quantity of this compound produced can differ substantially. oup.com For instance, a comparative study of nine isolates revealed that one particular strain, MPK'83, produced a significantly higher amount of the toxin both in liquid culture and in infected seeds. oup.com This variability in toxin production is linked to the virulence of the isolates; those that produce more this compound tend to be more pathogenic. oup.comoup.com The genetic and physiological diversity among M. phaseolina isolates contributes to these differences in metabolite production. nih.govarccjournals.com This heterogeneity is a key characteristic of the fungus and has implications for disease management and the study of host-pathogen interactions. frontiersin.orgresearchgate.net

Ecological Niche and Environmental Factors Influencing Production

Influence of Host Presence and Environmental Conditions on Metabolite Profile

The production of this compound and other secondary metabolites by Macrophomina phaseolina is influenced by the presence of a host plant and various environmental conditions. frontiersin.orgd-nb.info Research has shown that the metabolic profile of the fungus can change when grown in the presence of host tissue. For example, one study found that azelaic acid was exclusively produced by an M. phaseolina isolate when it was grown in the presence of eucalypt stems, suggesting this metabolite may play a role in the disease establishment on that specific host. frontiersin.orgmdpi.com

Environmental factors such as temperature, soil moisture, and pH also play a crucial role. dst.gov.inuomustansiriyah.edu.iq M. phaseolina thrives in hot and dry conditions, with disease severity increasing at soil and air temperatures between 28°C and 35°C and with low soil moisture. nih.govnih.govijcmas.com These conditions, which are stressful for the host plant, are ideal for the fungus and can influence its metabolic activity, including the production of phytotoxins. bugwood.orgdst.gov.in The fungus can adapt to a wide range of temperatures (9°C to 28°C) and annual precipitation levels (0 mm to 2000 mm). researchgate.netnih.govfrontiersin.org The production of this compound has been observed to be conducive under specific growing conditions, and studies have aimed to identify the genes involved in its biosynthesis under these different conditions. apsnet.org

Geographic Distribution and Climatic Impact on Producer Organism Prevalence

Macrophomina phaseolina has a worldwide distribution but is particularly prevalent in tropical and subtropical regions with semi-arid climates. nih.govfrontiersin.org Its presence has been documented across Africa, Asia, Australasia, Europe, and the Americas. bugwood.orgcabidigitallibrary.org The fungus's prevalence is strongly correlated with climatic factors, especially high temperatures and low moisture. nih.gov

Climate change is predicted to impact the global distribution of M. phaseolina. nih.govresearchgate.netnih.gov Predictive models suggest that under future climate scenarios, regions like Europe and South America may see an increase in habitat suitability for the fungus. nih.govresearchgate.net Conversely, areas like Africa might become less suitable. researchgate.netnih.gov These models, which consider factors like minimum temperature of the coldest month and annual precipitation, indicate a satisfactory correlation between the models and the fungus's ecology. nih.govresearchgate.netnih.gov The increasing global average temperature is expected to favor the emergence of pathogens like M. phaseolina, potentially leading to a higher incidence of diseases such as dry root rot in chickpeas in regions like central and southern India. dst.gov.in The geographic distribution of the fungus and the incidence of the diseases it causes are closely monitored, with tools like Geographic Information Systems (GIS) being used to map and analyze its spatial patterns. modares.ac.ir

Biosynthesis and Genetic Determinants of Phaseolinone

Proposed Biosynthetic Pathways of Phaseolinone

The precise biosynthetic pathway for this compound has not yet been fully elucidated. However, based on the general principles of fungal secondary metabolism, it is hypothesized to originate from a polyketide pathway. frontiersin.orgmdpi.com Fungal secondary metabolites, including many phytotoxins, are typically synthesized by large, multifunctional enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). frontiersin.org These enzymes assemble simple precursor molecules into complex chemical scaffolds. The structure of this compound, with its intricate ring system, suggests a complex series of enzymatic reactions, including cyclizations and oxidative modifications, are required for its formation. publish.csiro.au

It is worth noting that some early literature may have conflated the properties of this compound with another mycotoxin produced by M. phaseolina, (-)-botryodiplodin, indicating the complexity of studying the pathogen's metabolic output. nih.govresearchgate.net

Enzymatic Mechanisms Involved in this compound Synthesis

The synthesis of this compound is an enzyme-catalyzed process. Based on the proposed polyketide origin, the core enzymatic machinery is expected to include a polyketide synthase (PKS). frontiersin.org The M. phaseolina genome is rich in genes encoding PKS and PKS-NRPS hybrid enzymes, which are responsible for creating the carbon backbones of diverse secondary metabolites. frontiersin.orgresearchgate.net

Following the initial synthesis of the polyketide chain, a series of tailoring enzymes would be required to modify the structure to yield the final this compound molecule. These enzymes could include:

Oxidoreductases (e.g., P450 monooxygenases, dehydrogenases): To introduce hydroxyl groups and form double bonds.

Cyclases: To catalyze the formation of the characteristic ring structures.

Transferases: To add or modify functional groups.

Proteomic and genomic studies have confirmed that M. phaseolina produces and secretes a wide array of enzymes. researchgate.net While many of these, such as cellulases, pectinases, and proteases, are primarily involved in degrading host tissues to facilitate infection, they highlight the fungus's robust enzymatic capabilities. frontiersin.orgnih.govconicet.gov.ar The specific enzymes that constitute the this compound biosynthetic assembly line remain to be functionally characterized.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Classification/Role |

|---|---|

| This compound | Phytotoxin, Mycotoxin |

| (-)-Botryodiplodin | Mycotoxin |

| Macrophasetins | Decalinoyltetramic acids (DTAs) |

| Polyketide | Precursor molecule class |

| Pectin | Polysaccharide (Enzyme substrate) |

| Carboxymethylcellulose | Cellulose derivative (Enzyme substrate) |

| Xylan | Hemicellulose (Enzyme substrate) |

| Trichostatin A (TSA) | HDAC inhibitor |

Molecular Mechanisms of Phaseolinone Activity in Plant Pathogenesis

Role of Phaseolinone as a Phytotoxin in Disease Development

This compound contributes to disease development by inducing characteristic symptoms in host plants. These symptoms include wilting of seedlings and the formation of necrotic lesions on leaves and roots nih.govnih.goveasychem.org. The toxin's production by M. phaseolina is believed to be integral to the initial stages of infection, enhancing the pathogen's virulence nih.govnih.gov.

This compound directly impacts the initial stages of host infection by affecting plant seed germination and causing wilting and leaf necrosis easychem.orgmitoproteome.orgwikipedia.org. Studies have demonstrated that this compound can inhibit seed germination, with a 50% inhibition observed at a concentration of 2.1 µg/g of wet tissue in Phaseolus mungo seeds chem960.comoup.com. This phytotoxin can also facilitate the infection of germinating seedlings by typically non-pathogenic organisms, such as Aspergillus fumigatus, by non-specifically reducing the plant's immunity wikipedia.orgnih.govnih.gov. The rapid colonization of host roots by M. phaseolina, occurring within 24 hours in soybeans, is aided by the production of toxins like this compound, alongside hydrolytic enzymes mdpi-res.com.

Table 1: Effect of this compound on Seed Germination

| Effect on Seed Germination | This compound Concentration (µg/g wet tissue) | Host Plant | Reference |

| 50% Inhibition | 2.1 | Phaseolus mungo | chem960.comoup.com |

| 100% Inhibition | 25 (µg/ml in culture) | Phaseolus mungo | mitoproteome.orgias.ac.in |

The presence of this compound interferes with the normal cellular processes and defense responses of host plants wikipedia.org. Infected plants typically exhibit signs of water stress, leading to wilting and eventual collapse uni.lu. Internally, the toxin contributes to the development of reddish-brown necrotic areas within the plant's crown and woody vascular ring uni.lu. While plants naturally accumulate reactive oxygen species (ROS) and nitric oxide (NO) as defense responses, M. phaseolina itself is capable of producing NO, further complicating the host's response wikipedia.orgnih.govresearchgate.net. The pathogen's genome encodes effector proteins and produces phytotoxic compounds that are thought to disrupt host cell function and defense mechanisms wikipedia.orgnih.govfrontiersin.org. The formation of microsclerotia by the fungus can physically obstruct xylem vessels, impeding water and nutrient transport and contributing to wilting and plant death hmdb.canih.gov.

Cellular and Subcellular Targets of this compound

The primary direct cellular target identified for this compound is deoxyribonucleic acid (DNA), given its established mutagenic activity nih.govinnexscientific.com. The broader phytotoxic effects of this compound, such as wilting, necrosis, and inhibition of seed germination, imply a more widespread disruption of plant cellular integrity and function. These effects suggest potential impacts on cellular membranes, metabolic pathways, or other essential cellular machinery, although specific molecular targets beyond DNA have not been extensively detailed in available research.

Mutagenic Action and Interaction with Deoxyribonucleic Acid

This compound is recognized as a mutagenic compound wikipedia.org. Its mutagenic properties have been demonstrated in excision-repair-deficient strains of Escherichia coli WP2 and in Salmonella typhimurium TA 100 nih.govinnexscientific.com. Repair tests indicate that this compound induces chemical damage to DNA, suggesting a covalent binding mechanism nih.govinnexscientific.com. This interaction with DNA classifies this compound as a base-pair substitution mutagen innexscientific.com. The side-chain epoxide and the hydroxy groups of the this compound molecule are crucial for its mutagenic action nih.govinnexscientific.com.

Table 2: Mutagenic Activity of this compound

| Organism Tested | Mutagenic Effect | Key Functional Groups for Activity | Reference |

| Escherichia coli WP2 (excision-repair-deficient strains) | Base-pair substitution mutagen; covalent binding to DNA | Side-chain epoxide, Hydroxy groups | nih.govinnexscientific.com |

| Salmonella typhimurium TA 100 | Mutagenic activity | Side-chain epoxide, Hydroxy groups | nih.govinnexscientific.com |

Analytical Methodologies and Characterization of Phaseolinone

Extraction and Isolation Techniques for Phaseolinone from Fungal Cultures and Infected Tissues

The initial step in studying this compound involves its extraction and isolation from either fungal cultures of Macrophomina phaseolina or from infected plant tissues.

From Fungal Cultures: Macrophomina phaseolina is typically cultured on a suitable growth medium, such as Potato Dextrose Agar (PDA), to encourage the production of secondary metabolites, including this compound. biochemjournal.comthepharmajournal.com The fungus is often grown for a period of 7 to 20 days to allow for sufficient toxin accumulation. biochemjournal.comthepharmajournal.com Once the fungus has been cultured, the culture filtrate, which contains the secreted metabolites, is separated from the fungal mycelium. The extraction of this compound from the filtrate is commonly achieved using solvent extraction with ethyl acetate. mdpi.com The organic phase, containing the toxin, is then dried and concentrated to yield a crude extract. mdpi.com This crude extract can be further purified using chromatographic techniques like silica (B1680970) gel chromatography to isolate pure this compound. mdpi.com

From Infected Tissues: To isolate this compound from infected plants, the affected tissues, such as roots or stems showing characteristic symptoms of charcoal rot, are collected. ijrbat.in These tissues are first surface-sterilized, often using a sodium hypochlorite (B82951) solution, to eliminate surface contaminants. biochemjournal.comthepharmajournal.com The sterilized tissue segments are then placed on a culture medium like PDA to isolate the M. phaseolina fungus. biochemjournal.com Once the fungus is isolated and grown in a liquid culture, the extraction process proceeds as described above. Direct extraction from plant tissues can be more complex due to the presence of numerous plant metabolites, but it is essential for confirming the production of the toxin during pathogenesis. nih.gov

Table 1: General Steps for this compound Extraction

| Step | From Fungal Culture | From Infected Tissue |

|---|---|---|

| 1. Preparation | Grow M. phaseolina in a liquid medium (e.g., PDB). mdpi.com | Collect and surface-sterilize infected plant tissue. biochemjournal.com |

| 2. Isolation | Separate mycelium from culture filtrate. | Place tissue on a culture medium (e.g., PDA) to isolate the fungus. biochemjournal.com |

| 3. Extraction | Extract the filtrate with an organic solvent (e.g., ethyl acetate). mdpi.com | Subculture the fungus in a liquid medium and proceed with filtrate extraction. |

| 4. Concentration | Evaporate the solvent to obtain a crude extract. mdpi.com | Evaporate the solvent to obtain a crude extract. |

| 5. Purification | Purify the crude extract using chromatography (e.g., silica gel). mdpi.com | Purify the crude extract using chromatography. |

Advanced Spectroscopic and Chromatographic Methods for Detection and Quantification

A suite of sophisticated analytical methods is available for the sensitive detection and precise quantification of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological method that can be adapted for the detection of mycotoxins like this compound. elisakits.co.uk This technique relies on the specific binding of antibodies to the target antigen (this compound). elisakits.co.uk Although specific commercial ELISA kits for this compound are not widely documented in the provided search results, the development of such an assay would involve producing antibodies that specifically recognize the this compound molecule. An enzyme immunoassay for this compound has been reported, indicating the feasibility of this approach for estimating the toxin levels in infected seeds. mdpi.com The advantages of ELISA include its simplicity, speed, and high throughput, making it suitable for screening large numbers of samples. elisakits.co.uk

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netmdpi.com For this compound analysis, a reversed-phase HPLC method would typically be employed. researchgate.net This involves injecting the sample extract onto a column (e.g., C18) and eluting the components with a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary phase (the column) and the mobile phase. mdpi.com

A detector, often a UV-Vis detector, is used to detect the compound as it elutes from the column, and the retention time is used for identification by comparing it to a known standard. mdpi.com The peak area is proportional to the concentration of the compound, allowing for quantification. researchgate.net Method validation is crucial and involves assessing parameters such as linearity, precision, and accuracy to ensure reliable results. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is particularly useful for the comprehensive analysis of fungal secondary metabolites. researchgate.netnih.gov LC-MS/MS has been instrumental in profiling the metabolites produced by M. phaseolina, leading to the identification of previously unreported compounds. nih.govnih.gov

In this technique, after the compounds are separated by the LC system, they are ionized and introduced into the mass spectrometer. nih.gov The mass spectrometer measures the mass-to-charge ratio of the ions, providing information about the molecular weight of the compound. ekb.eg In the tandem MS (MS/MS) mode, specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which serves as a "fingerprint" for structural elucidation and confident identification of the metabolite. nih.gov LC-MS/MS is a key tool for understanding the full spectrum of toxins produced by different isolates of M. phaseolina. researchgate.netresearchgate.net

Bioassays for Evaluating this compound Activity

Bioassays are essential for determining the biological effects of this compound, particularly its phytotoxicity. mdpi.com These assays involve exposing living organisms or tissues to the toxin and observing the resulting effects.

Plant-Based Assays:

Leaf Puncture Assay: Crude extracts or purified this compound can be applied to the leaves of susceptible plants, such as tomato, to observe for the development of necrotic lesions, which are indicative of phytotoxic activity. mdpi.com

Duckweed Assay: The aquatic plant duckweed (Lemna pausicostata) can be used as a sensitive indicator of phytotoxicity. The toxin is added to the growth medium, and the effects on the plantlets, such as growth inhibition or death, are monitored over time. mdpi.com

Table 2: Common Bioassays for this compound Activity

| Bioassay Type | Organism/Tissue | Observed Effects |

|---|---|---|

| Leaf Puncture | Tomato leaves | Necrotic lesions mdpi.com |

| Hydroponic Culture | Soybean seedlings | Chlorosis, necrosis, wilting, stunting nih.govnih.gov |

These bioassays provide valuable information on the biological potency of this compound and help to understand its role in the pathogenesis of charcoal rot disease. mdpi.com

Interactions with Host Plants and Agricultural Implications

Host Range and Specificity of Phaseolinone-Producing Pathogens

The primary producer of this compound is Macrophomina phaseolina, a soil- and seed-borne pathogen with an exceptionally broad host range. arccjournals.com This fungus is known to cause diseases like charcoal rot, seedling blight, and stem and root rot in over 500 cultivated and wild plant species across more than 100 families. mdpi.comfrontiersin.orgnih.gov The diseases it causes are particularly devastating in subtropical and tropical regions with semi-arid climates, where high temperatures and low soil moisture favor the pathogen's growth. arccjournals.comnih.gov

M. phaseolina's host range includes major economic crops such as soybean (Glycine max), corn (Zea mays), sorghum, sunflower, common bean (Phaseolus vulgaris), cowpea, mung bean, cotton, and strawberry. arccjournals.commdpi.comusda.gov The pathogen's ability to infect such a diverse array of hosts makes management through crop rotation challenging. apsnet.org Research has identified numerous other hosts, including legumes, cereals, and various weed species, which can act as reservoirs for the pathogen. apsnet.orgresearchgate.net For instance, a study to determine the host range of an isolate from chickpea found that 44 out of 46 tested plant species became infected, including 11 new hosts such as Celosia argentea and Echinochloa colonum. apsnet.org

While M. phaseolina is a generalist pathogen, the production of this compound can vary between different fungal isolates and may be influenced by the host plant. mdpi.comresearchgate.net Some research indicates that certain isolates of M. phaseolina, such as those from soybeans in the Mississippi Delta, may not produce detectable levels of this compound, instead producing other toxins like (-)-botryodiplodin. usda.govmdpi.com This suggests regional variations in the mycotoxins produced by the same fungal species. mdpi.com this compound itself is considered a non-host-specific toxin, meaning it can cause damage to a broad range of plants, not just the specific hosts of the fungus. jbcr.co.inmdpi.com This non-specific action contributes to the wide array of symptoms observed across different plant species. jbcr.co.in

**Table 1: Selected Host Plants of the this compound-Producing Pathogen *Macrophomina phaseolina***

| Common Name | Scientific Name | Family |

|---|---|---|

| Soybean | Glycine max | Fabaceae |

| Corn | Zea mays | Poaceae |

| Sorghum | Sorghum bicolor | Poaceae |

| Sunflower | Helianthus annuus | Asteraceae |

| Common Bean | Phaseolus vulgaris | Fabaceae |

| Cotton | Gossypium hirsutum | Malvaceae |

| Strawberry | Fragaria × ananassa | Rosaceae |

| Chickpea | Cicer arietinum | Fabaceae |

| Jute | Corchorus sp. | Malvaceae |

| Eucalyptus | Eucalyptus globulus | Myrtaceae |

| Melon | Cucumis melo | Cucurbitaceae |

| Sesame | Sesamum indicum | Pedaliaceae |

| Potato | Solanum tuberosum | Solanaceae |

| Groundnut | Arachis hypogaea | Fabaceae |

| Cassava | Manihot esculenta | Euphorbiaceae |

This table is not exhaustive but represents the broad host range of the pathogen.

Plant Defense Mechanisms and Susceptibility Modulation by this compound

This compound is a key virulence factor that significantly influences the interaction between M. phaseolina and its host plants. It facilitates infection by creating necrotic tissue, which the fungus can then easily colonize. usda.govresearchgate.net The toxin is responsible for a range of symptoms, including inhibition of seed germination, seedling wilt, and chlorosis and necrosis on leaves. jbcr.co.inillinois.edu

The primary mechanism of this compound involves inducing stress and compromising the plant's cellular machinery and immune responses. researchgate.netias.ac.in By applying the toxin, even avirulent, non-toxigenic mutants of M. phaseolina can initiate infection. ias.ac.in This indicates that this compound plays a crucial role in breaking down the plant's initial defense barriers. ias.ac.in Research has shown that this compound can render plantlets susceptible to infection by fungi that are not normally phytopathogenic, such as the human pathogen Aspergillus fumigatus, suggesting it acts as a non-specific suppressor of plant immunity. ias.ac.in

When a plant is attacked by a pathogen like M. phaseolina, it typically mounts a defense response, which can include the production of reactive oxygen species (ROS). researchgate.net However, the pathogen appears to exploit this by inducing oxidative stress-mediated senescence in the plant, creating favorable conditions for its necrotrophic lifestyle. researchgate.net this compound contributes to this process by causing cell death and tissue damage. jbcr.co.in The toxin's ability to cause wilting is linked to its impact on vascular tissues; the pathogen's growth, aided by toxins, can lead to the mechanical plugging of xylem vessels, obstructing water flow. arccjournals.comresearchgate.netillinois.edu

The production of this compound and other metabolites like botryodiplodin (B1667472) is believed to be critical during the initial stages of infection. researchgate.netresearchgate.net These toxins create necrotic lesions on roots and leaves, which serve as entry points for the fungus. usda.govresearchgate.net The virulence of M. phaseolina isolates has often been correlated with their ability to produce these phytotoxins. ias.ac.in Therefore, this compound modulates plant susceptibility by directly damaging tissues and potentially suppressing or overwhelming the host's defense mechanisms, paving the way for successful colonization by the pathogen. ias.ac.inresearchgate.net

Strategies for Plant Resistance Breeding Against Charcoal Rot Disease

Given the significant agricultural losses caused by M. phaseolina and the role of this compound in its virulence, developing resistant plant varieties is a primary goal for disease management. usda.gov

Screening germplasm for resistance to charcoal rot is a critical step in breeding programs. Various methods are employed to evaluate the host response to both the pathogen and its phytotoxin, this compound.

Phenotypic Screening:

Detached Leaf Assay: This is a common in vitro method where leaves are inoculated with the pathogen or treated with purified toxin. jbcr.co.in The development and size of necrotic lesions are measured to assess susceptibility. This method allows for rapid screening of many plant genotypes. jbcr.co.in

Seedling Assays: Seeds can be germinated in the presence of purified this compound to evaluate its effect on germination and seedling growth. jbcr.co.in Another approach involves growing seedlings in soil infested with M. phaseolina and observing symptoms like seedling blight, root rot, and wilting. illinois.edu Hydroponic systems can also be used, where purified toxin is added to the nutrient solution to specifically assess its impact on root development, such as inhibition of lateral and tap root growth. mdpi.com

Whole Plant Evaluation: In greenhouse or field trials, plants are inoculated with the pathogen, and disease severity is rated based on symptoms like wilting, stem discoloration, and the presence of microsclerotia. apsnet.org This provides a comprehensive assessment of resistance under controlled or natural infection conditions.

Molecular Screening:

Toxin Analysis: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify this compound in infected plant tissues or fungal cultures. jbcr.co.in This helps confirm the role of the toxin in disease development during screening assays. jbcr.co.in

Genomic and Transcriptomic Analysis: With the sequencing of the M. phaseolina genome, it is possible to identify genes involved in toxin biosynthesis. nih.gov Similarly, studying the plant's transcriptome in response to the toxin can reveal genes involved in defense and susceptibility. This molecular-level understanding can lead to the development of markers for resistance.

Table 2: Summary of Screening Methods for this compound Response

| Method Type | Specific Technique | Principle | Application |

|---|---|---|---|

| Phenotypic | Detached Leaf Assay | Measures necrotic lesion size on leaves after applying the toxin or pathogen. | Rapid in vitro screening of germplasm for foliar resistance. |

| Seedling Germination Assay | Evaluates the inhibitory effect of this compound on seed germination and early growth. | Assesses resistance at the earliest plant development stage. | |

| Hydroponic Culture Assay | Assesses root damage and growth inhibition after adding toxin to the culture medium. | Specifically evaluates the phytotoxic effect on root systems. | |

| Whole Plant Inoculation | Plants are grown in infested soil or inoculated directly; disease severity is rated over time. | Comprehensive assessment of resistance under greenhouse or field conditions. | |

| Molecular | Thin Layer Chromatography (TLC) | Separates and identifies this compound from extracts of infected tissue or fungal cultures. | Confirms the presence and role of the toxin in observed symptoms. |

| Gene Expression Analysis | Measures the upregulation or downregulation of plant defense genes in response to the toxin. | Identifies molecular markers and pathways associated with resistance. |

The development of resistant cultivars relies on understanding the genetic basis of host resistance. While strong, single-gene resistance to charcoal rot is rare, quantitative resistance, controlled by multiple genes (Quantitative Trait Loci, or QTLs), is more common. illinois.edu

The interaction between soybean genotypes and M. phaseolina isolates suggests a degree of specific interaction, which points to a genetic basis for resistance. researchgate.net Research has shown that different soybean cultivars exhibit varying levels of susceptibility to the pathogen and its toxins. mdpi.com For example, in leaf disc assays using the toxin botryodiplodin, different soybean cultivars showed different IC₅₀ values (the concentration required to inhibit the biological process by 50%), indicating a genetic differential in response to the toxin. mdpi.com

Breeding programs aim to identify and incorporate QTLs associated with charcoal rot resistance into elite cultivars. These QTLs may govern various defense mechanisms, such as pathways that detoxify phytotoxins, reinforce cell walls to prevent fungal penetration, or mount a more effective and rapid defense response upon infection.

The fact that this compound can compromise host immunity in a non-specific manner suggests that resistance mechanisms may involve general stress response pathways. ias.ac.in Identifying plant genes that are targeted by this compound or are essential for its toxic effects could provide new targets for genetic improvement. Conversely, identifying genes that help the plant withstand or neutralize the toxin's effects is a key strategy for breeding resistant varieties. While the precise genes for resistance to this compound-mediated virulence are still a subject of intensive research, the screening methods described above are crucial for identifying resistant germplasm that can be used in breeding programs to develop crops with enhanced durability against charcoal rot. usda.gov

Synthetic Biology and Metabolic Engineering for Phaseolinone Research

Reconstitution and Engineering of Phaseolinone Biosynthetic Pathways

The isolation of natural products from their native producers, such as fungi, can be challenging due to low yields or complex isolation procedures rsc.org. Synthetic biology provides a robust framework to overcome these limitations by enabling the reconstitution and engineering of biosynthetic pathways in heterologous hosts. This approach begins with the identification of biosynthetic gene clusters (BGCs) that encode the enzymes responsible for a natural product's synthesis rsc.org.

For fungal natural products, genome mining and bioinformatics analyses are crucial for predicting and identifying candidate BGCs researchgate.netkyoto-u.ac.jpnih.govresearchgate.net. Once identified, these gene clusters can be heterologously expressed in well-characterized host organisms, such as Aspergillus oryzae, which is recognized as an excellent and genetically tractable host for the production of fungal natural products researchgate.netkyoto-u.ac.jpnih.gov. The reconstitution process involves introducing the identified genes into the host, allowing the host's cellular machinery to express the necessary enzymes and synthesize the target compound, or its intermediates nih.gov.

Engineering these reconstituted pathways often involves strategies like "pathway refactoring." This synthetic biological approach aims to decouple gene expression from the complex native regulatory mechanisms found in the original producer. By redesigning target BGCs and placing them under controlled expression systems in surrogate hosts, researchers can achieve precise control over metabolite production and optimize biosynthetic efficiency frontiersin.orgnih.gov. This can lead to enhanced yields, facilitate the characterization of individual enzymatic steps, and even enable the production of novel derivatives through combinatorial biosynthesis nih.govacs.orgsrce.hr. While specific detailed research findings on the reconstitution of this compound's exact pathway were not extensively detailed in the provided snippets, the general methodologies applied to other fungal polyketides and meroterpenoids from Macrophomina phaseolina (e.g., macrophasetins, phaseolide A) demonstrate the applicability of these techniques researchgate.netnih.govresearchgate.netnih.gov.

Top-Down and Bottom-Up Approaches in Synthetic Biology for Natural Product Study

Synthetic biology employs two primary strategies for the study and manipulation of natural products: top-down and bottom-up approaches nih.govforskningsetikk.nonih.govnih.gov. Both methodologies contribute uniquely to understanding and engineering complex biological systems, including those involved in this compound research.

Top-Down Approaches: This traditional method begins at the organism level, often with an existing natural living system, and involves re-engineering it for a desired purpose forskningsetikk.nonih.govmpg.de. In the context of natural product discovery, top-down approaches typically involve cultivating organisms from diverse environments, extracting compounds, and screening them for desired bioactivity nih.gov. For engineering, it focuses on genetic engineering and modification of existing cellular systems to enhance or alter natural product production. This can involve introducing foreign genetic elements or modules into a simplified cell to create a microscopic assembly line for molecule synthesis mpg.de. While effective for identifying compounds produced reproducibly and in abundance, this approach may miss "silent" gene clusters that are not expressed under standard laboratory conditions nih.govmdpi.com.

Bottom-Up Approaches: In contrast, bottom-up synthetic biology aims to construct artificial biological systems from basic, non-living components or by first identifying specific gene clusters of interest nih.govnih.govmdpi.com. This approach allows for the step-by-step assembly of functional and complex systems, mimicking living cells mdpi.comfrontiersin.org. For natural product research, genomics-based bottom-up strategies are particularly powerful for unveiling new natural products that remain undetected under conventional fermentation conditions, often by activating silent gene clusters nih.govmdpi.com. Cell-free synthetic biology, a subset of the bottom-up approach, has emerged as a technology for prototyping pathways and producing molecules, offering well-controlled and characterized reaction conditions for characterizing biosynthetic pathways and producing new metabolites rsc.orgfrontiersin.org.

The integration of both top-down and bottom-up strategies is crucial for comprehensive natural product research. Top-down methods leverage existing biological complexity, while bottom-up methods provide a controlled environment for understanding and building pathways from fundamental principles mpg.defrontiersin.org.

Table 1: Comparison of Top-Down and Bottom-Up Approaches in Synthetic Biology for Natural Product Study

| Feature | Top-Down Approach | Bottom-Up Approach |

| Starting Point | Existing living organism or system forskningsetikk.nonih.gov | Non-living components or identified gene clusters nih.govnih.govmdpi.com |

| Methodology | Genetic engineering, systems-level perturbations, re-engineering forskningsetikk.nompg.de | De novo construction, assembly of basic parts, gene manipulation nih.govmdpi.comfrontiersin.org |

| Primary Goal | Modifying existing life for new functions, enhancing production forskningsetikk.nompg.de | Creating artificial life, unveiling cryptic pathways, prototyping nih.govmdpi.com |

| Advantages | Utilizes existing cellular machinery, less complex initial setup mpg.de | High control over system components, enables discovery of unexpressed products nih.govfrontiersin.org |

| Challenges | Complex native regulation, potential for rediscovery, limited access to unculturable organisms frontiersin.orgnih.govmdpi.com | Achieving biological complexity, continuous production limitations in cell-free systems mdpi.comfrontiersin.org |

| Application | Optimizing known natural product production, creating engineered microbes forskningsetikk.nobio.org | Characterizing novel biosynthetic pathways, producing new metabolites rsc.orgmdpi.com |

Rational Design of Engineered Biological Systems for Investigating this compound Production and Function

Rational design is a methodical and predictive approach in synthetic biology and metabolic engineering that involves the intentional design of biological systems, molecules, or pathways with specific, desired properties longdom.orgfrontiersin.org. Unlike trial-and-error methods, rational design leverages a detailed understanding of the relationships between structure and function, computational tools, and iterative optimization to predict and create new functionalities longdom.org.

In the context of this compound research, rational design can be applied to several key areas:

Pathway Optimization and Production Enhancement: Rational design principles are used to construct new biological systems or redesign existing ones to maximize the production of target compounds like this compound longdom.orgfrontiersin.orgopenaccessjournals.com. This involves analyzing metabolic networks to identify bottlenecks, introducing irreversible reactions, and optimizing flux distribution to drive product generation, especially since natural systems often produce natural products in minute amounts nih.gov.

Enzyme Engineering: The enzymes involved in this compound biosynthesis can be rationally engineered to enhance their catalytic activity, specificity, or stability under desired production conditions srce.hrlongdom.org. This could involve modifying active sites or improving enzyme expression and folding within the heterologous host.

Novel Analog Generation: By understanding the modularity and promiscuity of polyketide synthases (PKSs) and other enzymes involved in natural product biosynthesis (which this compound, as a fungal metabolite, likely involves), rational design can facilitate the creation of novel this compound derivatives or analogs nih.govsrce.hracs.org. This can be achieved through combinatorial biosynthesis, where different enzymatic domains or modules from various pathways are combined, or by introducing specific modifications to the biosynthetic machinery acs.orgsrce.hr.

Development of Biosensors: Rational design can be employed to create biosensors capable of detecting this compound or its precursors. These engineered biological systems can provide real-time feedback on production levels or environmental presence, which is valuable for both research and potential industrial applications bio.orglongdom.org.

Host Strain Engineering: Rational engineering of microbial systems, from single cells to consortia, can lead to enhanced production of natural products. This involves developing novel regulatory tools and synthetic circuits to control gene expression and metabolic flux dynamically, ensuring robust and efficient production of compounds like this compound frontiersin.orgnih.gov.

The integration of rational design with systems metabolic engineering, which combines synthetic biology, systems biology, and evolutionary engineering, enables a more efficient, faster, and reliable manipulation of cellular metabolism for natural product production frontiersin.orgopenaccessjournals.com.

Comparative Metabolomics and Chemotaxonomy

Co-occurrence and Differentiation of Phaseolinone with Other Fungal Secondary Metabolites

Macrophomina phaseolina is recognized for its ability to produce a diverse array of secondary metabolites in culture, including this compound, (-)-botryodiplodin, and mellein (B22732) nih.govresearchgate.netresearchgate.netresearchgate.net. A comprehensive analysis of 89 M. phaseolina isolates from soybean plants symptomatic for charcoal rot revealed a wide spectrum of co-occurring metabolites nih.govmsstate.edunih.gov. Beyond the commonly reported (-)-botryodiplodin and mellein, other frequently detected compounds included kojic acid, moniliformin, orsellinic acid, and cyclo[L-proline-L-tyrosine] nih.govmsstate.edunih.gov. Less frequently, metabolites such as cordycepin, emodin, endocrocin, citrinin, gliocladic acid, infectopyron, methylorsellinic acid, monocerin, and N-benzoyl-L-phenylalanine were also identified in a smaller subset of isolates nih.govmsstate.edu.

This compound itself is considered a novel phytotoxin, believed to contribute to the initial stages of infection by inducing wilting in seedlings and forming necrotic lesions on plant leaves and roots, thereby enhancing the virulence of M. phaseolina nih.govmdpi.comsemanticscholar.org. While (-)-botryodiplodin is another prominent toxic metabolite found in ascomycetes like M. phaseolina and has been isolated from infected root tissues, the detectability of this compound in soybean tissues has shown variability, suggesting that its production might be influenced by factors such as isolate differences and the presence of specific host substrates semanticscholar.orgfrontiersin.org.

The following table summarizes the co-occurrence and concentration ranges of key secondary metabolites identified in M. phaseolina isolates:

| M. phaseolina Metabolite | Frequency of Isolates Producing Metabolite (%) | Range of Metabolite Concentrations Produced (µg/L or ng/L) |

| Kojic acid | 84.3 nih.govmsstate.edunih.gov | 0.57–79.9 µg/L nih.govmsstate.edunih.gov |

| (-)-Botryodiplodin | 82.0 nih.govmsstate.edunih.gov | 15.9–2380 µg/L msstate.edu |

| Moniliformin | 61.8 nih.govmsstate.edunih.gov | 0.011–12.9 µg/L nih.govmsstate.edunih.gov |

| Orsellinic acid | 49.4 nih.govmsstate.edunih.gov | 5.71–1960 µg/L nih.govmsstate.edunih.gov |

| Mellein | 28.1 nih.govmsstate.edu | 1.66–74.9 µg/L msstate.edu |

| Cyclo[L-Pro-L-Tyr] | 19.1 nih.govmsstate.edunih.gov | 0.012–0.082 µg/L nih.govmsstate.edunih.gov |

| Cordycepin | <5 (4 isolates) nih.govmsstate.edu | 42.2–90.4 ng/L nih.govmsstate.edu |

| Emodin | <5 (2 isolates) nih.govmsstate.edu | 0.34–67.3 ng/L nih.govmsstate.edu |

| Endocrocin | <5 (2 isolates) nih.govmsstate.edu | 15.3–1180 ng/L nih.govmsstate.edu |

| Citrinin | <5 (1 isolate) nih.govmsstate.edu | 10.5 ng/L nih.govmsstate.edu |

| Gliocladic acid | <5 (1 isolate) nih.govmsstate.edu | 35.7 ng/L nih.govmsstate.edu |

| Infectopyron | <5 (1 isolate) nih.govmsstate.edu | 1960 ng/L nih.govmsstate.edu |

| Methylorsellinic acid | <5 (1 isolate) nih.govmsstate.edu | 840 ng/L nih.govmsstate.edu |

| Monocerin | <5 (1 isolate) nih.govmsstate.edu | 5.1 ng/L nih.govmsstate.edu |

| N-Benzoyl-L-phenylalanine | <5 (1 isolate) nih.govmsstate.edu | 0.68 ng/L nih.govmsstate.edu |

Metabolic Profiling of Macrophomina phaseolina Isolates and Related Fungi

Metabolic profiling, often conducted using techniques such as LC-MS/MS, has revealed considerable variability in the secondary metabolite production among different M. phaseolina isolates nih.govmsstate.edu. This observed diversity in metabolite profiles is largely attributed to the genetic diversity inherent within the fungal population nih.govmsstate.edu. Studies have shown that the specific compounds produced can be influenced by various factors, including the genetic makeup of the isolate and the presence of host tissues semanticscholar.org. For example, a study on an M. phaseolina isolate from Eucalyptus globulus demonstrated that azelaic acid was produced exclusively when the fungus was cultured in the presence of eucalypt stem tissue mdpi.com.

Beyond M. phaseolina, metabolic profiling techniques like Gas Chromatography Mass Spectrometry (GC-MS) are also employed to characterize bioactive compounds from other plant-associated microorganisms, including plant growth-promoting microorganisms and antagonistic fungi or bacteria amazonaws.comresearchgate.net. For instance, Trichoderma harzianum and Bacillus subtilis isolates, known for their antagonistic activity against M. phaseolina, have undergone metabolic profiling to identify compounds contributing to their inhibitory effects amazonaws.comresearchgate.net. These broader metabolic studies contribute to understanding complex microbial interactions and identifying potential biocontrol agents.

Chemotaxonomic Significance of this compound in Fungal Classification

Chemotaxonomy is a classification approach that leverages the chemical composition of organisms, particularly their low molecular weight compounds like secondary metabolites, for taxonomic purposes uomustansiriyah.edu.iq. This method complements traditional morphological, physiological, and modern molecular techniques in fungal classification uomustansiriyah.edu.iqfrontiersin.orgujecology.com.

M. phaseolina is known for its capacity to synthesize a range of secondary metabolites, including this compound, phaseolinic acid, and botryodiplodin (B1667472) msstate.edu. While this compound was initially identified as a distinct phytotoxin produced by M. phaseolina publish.csiro.au, its consistent presence or absence across all isolates or host interactions is not absolute semanticscholar.orgfrontiersin.org. The variability in this compound production, alongside other metabolites, can be a reflection of the genetic diversity within M. phaseolina nih.govmsstate.edu.

The identification of a substantial number of putative secondary metabolite-related genes (75) in the M. phaseolina genome, a figure notably higher than in several other plant pathogenic fungi, underscores its extensive metabolic capabilities frontiersin.org. This broad metabolic repertoire, rather than the singular presence of this compound, might contribute more broadly to the unique biochemical characteristics of M. phaseolina and its taxonomic placement within the Botryosphaeriaceae family nih.govmdpi.comfrontiersin.org. While this compound is a characteristic product of M. phaseolina, its chemotaxonomic significance is likely part of a larger metabolic fingerprint rather than a sole defining marker for classification or differentiation from all related fungal species.

Advanced Research Perspectives and Methodological Innovations

Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Phaseolinone Research

Multi-omics strategies provide a holistic view of the biological systems of Macrophomina phaseolina, the producer of this compound. humanspecificresearch.orgfrontlinegenomics.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the molecular underpinnings of toxin production. nih.gov

Genomics: The sequencing of the M. phaseolina genome has been a foundational step, revealing a vast potential for secondary metabolite production. science.gov The genome, estimated at approximately 49 Mb, contains a predicted 14,249 open reading frames. science.govscielo.br Genomic analysis has identified a significant number of genes associated with secondary metabolism, including polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are often responsible for synthesizing fungal toxins. mdpi.comresearchgate.net The genome of M. phaseolina is noted for having a rich collection of enzymes like laccases, peroxidases, and hydrolytic enzymes that aid in host tissue degradation. frontiersin.orgnih.gov This genomic blueprint provides the basis for targeted gene-mining efforts to locate the specific biosynthetic gene cluster (BGC) responsible for this compound synthesis. researchgate.net

Transcriptomics: Transcriptomic studies analyze the expression of genes under specific conditions, offering insights into the regulation of metabolic pathways. A key study used a cDNA-AFLP (Amplified Fragment Length Polymorphism) approach to compare gene expression in M. phaseolina under conditions that were conducive and non-conducive to this compound production. apsnet.org This led to the identification of 64 unique transcript-derived fragments (TDFs) that were differentially expressed, representing the first report of genes potentially involved in the biosynthesis of this compound. apsnet.org Other transcriptomic analyses, while not focused solely on this compound, have detailed the expression of genes involved in secondary metabolite biosynthesis, pathogenesis-related (PR) proteins, and various transcription factors during host-pathogen interactions. nih.gov These studies reveal how the fungus alters its gene expression, including that of secondary metabolite pathways, in response to its environment or host. nih.govdntb.gov.ua

Proteomics: Proteomics involves the large-scale study of proteins, the functional endpoints of gene expression. escholarship.orgresearchgate.net Proteomic analyses of M. phaseolina have been conducted to understand its response to external stimuli, such as the presence of antagonistic bacteria. nih.govacs.org These studies have identified thousands of proteins, with a significant number being differentially regulated under stress conditions. nih.gov While not yet specifically identifying the entire enzymatic cascade for this compound, these proteomic maps have identified numerous hydrolases, oxidoreductases, and transferases. acs.org Such analyses provide a valuable database of expressed proteins and pave the way for future studies to pinpoint the specific enzymes involved in this compound synthesis by correlating protein abundance with toxin production levels. nih.govnih.gov

Metabolomics: Metabolomic profiling provides a snapshot of the small molecules, including secondary metabolites, present in an organism under specific conditions. mdpi.com Studies on M. phaseolina have identified a diverse array of secondary metabolites produced in culture, including this compound, phaseolinic acid, (-)-botryodiplodin, mellein (B22732), kojic acid, orsellinic acid, and azelaic acid. frontiersin.orgmdpi.comfrontiersin.org These investigations often use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify hundreds of fungal metabolites simultaneously. frontiersin.orgmdpi.com Metabolomic studies have also shown that the production of these compounds, including this compound, can be influenced by culture conditions and the presence of host tissue, suggesting a role in the plant-fungus interaction. mdpi.comdntb.gov.ua

Table 1: Summary of Omics Approaches in Macrophomina phaseolina Research

| Omics Technology | Key Methodologies/Approaches | Major Findings Related to this compound and Secondary Metabolism | Reference(s) |

|---|---|---|---|

| Genomics | Whole-genome sequencing, gene annotation, comparative genomics. | Identified a ~49 Mb genome with >14,000 predicted genes, including numerous PKS and NRPS genes, indicating a high capacity for secondary metabolite production. | science.govscielo.br |

| Transcriptomics | cDNA-AFLP, RNA-sequencing. | Identified 64 differentially expressed gene fragments in this compound-producing vs. non-producing conditions. Revealed changes in gene expression for secondary metabolite pathways during host interaction. | apsnet.orgnih.gov |

| Proteomics | iTRAQ LC-MS/MS, shotgun proteomics. | Identified over 2,200 proteins, revealing changes in enzymes related to energy, defense, and stress response. Provides a database for future targeted studies on biosynthesis enzymes. | researchgate.netnih.govacs.org |

| Metabolomics | LC-MS/MS metabolite profiling. | Confirmed the production of this compound alongside a suite of other metabolites like (-)-botryodiplodin, mellein, and kojic acid. Showed that metabolite profiles are altered by culture conditions. | mdpi.comfrontiersin.orgmdpi.com |

Computational Modeling and In Silico Approaches for this compound Biosynthesis and Activity Prediction

Computational tools are becoming indispensable for predicting biosynthetic pathways and understanding the biological activities of natural products like this compound. conicet.gov.ar

Biosynthesis Prediction: In silico genome mining is a powerful approach to identify potential BGCs for natural products. researchgate.net By searching the M. phaseolina genome for characteristic genes, such as PKSs or NRPSs, researchers can pinpoint clusters likely responsible for producing specific types of compounds. scielo.br For instance, a synthetic biology approach combined with bioinformatics analysis successfully mined a PKS-NRPS gene cluster from M. phaseolina and heterologously expressed it to produce novel compounds. researchgate.netresearchgate.net While the this compound BGC has not been definitively characterized, these computational methods are the primary tools being used to guide the search. apsnet.org Furthermore, genome-scale models (GEMs) of metabolism can be used to simulate metabolic fluxes and predict interventions that could enhance the production of a target compound, a strategy that has been applied to other microbial products. nih.govnih.gov

Activity Prediction: Computational methods are also used to predict the biological activity and toxicity of compounds. Quantitative Structure-Activity Relationship (QSAR) models, driven by machine learning algorithms, can predict the fungicidal activity of chemical mixtures against M. phaseolina. researchgate.netdntb.gov.ua These models correlate the chemical structure of compounds with their biological effects. researchgate.net Molecular docking, another in silico technique, simulates the interaction between a small molecule like this compound and a target protein. tjnpr.org This can help identify potential molecular targets of the toxin and elucidate its mode of action. scielo.br While specific docking studies for this compound are not widely published, this approach is commonly used to predict the targets of other fungal metabolites and potential fungicides. dntb.gov.uatjnpr.org Web services like CLC-Pred can also provide in silico predictions of a compound's cytotoxicity against various cell lines based on its chemical structure. way2drug.com

Table 2: Computational and In Silico Methodologies in Fungal Metabolite Research

| Methodology | Application Area | Objective in this compound Context | Reference(s) |

|---|---|---|---|

| Genome Mining | Biosynthesis Prediction | To identify the biosynthetic gene cluster (BGC) responsible for producing this compound by searching for key enzyme genes (e.g., PKS). | scielo.brresearchgate.net |

| Metabolic Modeling (GEMs) | Biosynthesis Prediction | To simulate the metabolic network of M. phaseolina and identify genetic or environmental changes to optimize this compound production. | nih.govnih.gov |

| QSAR Modeling | Activity Prediction | To predict the phytotoxicity or other biological activities of this compound and related structures based on chemical features. | researchgate.netdntb.gov.ua |

| Molecular Docking | Activity Prediction | To predict the molecular targets of this compound by simulating its binding to various proteins, helping to explain its mode of action. | scielo.brtjnpr.org |

Emerging Technologies in Natural Product Discovery and Characterization Applicable to this compound

The field of natural product discovery is being revolutionized by emerging technologies that can accelerate the identification and characterization of novel compounds from complex biological sources like M. phaseolina. researchgate.netmdpi.com

Synthetic Biology and Heterologous Expression: Many fungal BGCs are not expressed under standard laboratory conditions, remaining "silent." researchgate.net Synthetic biology platforms offer a solution by moving the entire BGC from its native fungus into a well-characterized host organism, such as Saccharomyces cerevisiae or Aspergillus oryzae, for expression. researchgate.net This approach was successfully used to express a BGC from M. phaseolina in A. oryzae, leading to the discovery of a new 12-membered macrolide, phaseolide A. researchgate.net This demonstrates the power of heterologous expression to unlock the hidden chemical diversity of M. phaseolina and potentially produce this compound in a controlled, high-yield system.

Gene Editing (CRISPR/Cas9): The CRISPR/Cas9 gene editing tool allows for precise and efficient manipulation of fungal genomes. This technology can be used to activate silent BGCs, knock out competing metabolic pathways to increase the yield of a desired compound, or validate the function of genes predicted to be in the this compound biosynthetic pathway.

Advanced Mass Spectrometry and Imaging: Advances in mass spectrometry (MS) are enhancing the sensitivity and speed of metabolite detection. Techniques like imaging mass spectrometry allow researchers to visualize the spatial distribution of specific molecules, such as this compound, directly on host tissues. This could reveal precisely where the toxin is deployed during infection, providing critical insights into its role in pathogenicity.

AI and Machine Learning: Artificial intelligence (AI) and machine learning are poised to transform natural product research. weforum.org These tools can analyze vast omics datasets to predict BGCs with unprecedented accuracy, link genes to novel molecules, and even predict the biological activities of uncharacterized compounds. researchgate.net As more genomic and metabolomic data for M. phaseolina becomes available, AI-driven approaches will be crucial for navigating this complexity to discover new molecules and understand their functions.

常见问题

Q. What methodological approaches are used to detect Phaseolinone in plant tissues, and how do they ensure accuracy?

this compound detection typically employs enzyme-linked immunosorbent assays (ELISA) due to their specificity in targeting the toxin in infected plant tissues. For example, Bhattacharya et al. (1992) developed a competitive ELISA with a detection limit of 0.1 ng/mL, validated using Macrophomina phaseolina-infected soybean seeds . Complementary molecular techniques like q-PCR are used to quantify fungal biomass and correlate it with toxin production, ensuring dual validation of pathogen presence and toxin activity .

Q. What is the biological role of this compound in plant-pathogen interactions?

this compound acts as a phytotoxin that suppresses seed germination and compromises plant defense mechanisms. Studies using M. phaseolina-infected soybean seeds demonstrated that this compound concentrations ≥10 µg/mL reduced germination rates by 60–80%, linked to impaired amylase activity and starch metabolism . This highlights its role in establishing fungal colonization during early infection stages.

Q. How is this compound structurally differentiated from related mycotoxins like Phomenone?

this compound is synthesized via MCPBA-mediated oxidation of Phomenone, resulting in stereoisomers (this compound and epi-Phaseolinone) with distinct epoxy side chains. Structural analysis via NMR and mass spectrometry confirms these differences, critical for understanding their varying biological activities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across ELISA and chromatographic methods?

Cross-validation using high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) is recommended to address variability. For instance, ELISA may overestimate this compound due to antibody cross-reactivity with structurally similar metabolites, whereas LC-MS/MS provides precise quantification via fragmentation patterns . Analytical subsampling protocols (e.g., incremental homogenization) minimize preparation errors and ensure representative toxin distribution in heterogeneous samples .

Q. What experimental designs are optimal for studying this compound’s role in host resistance gene regulation?

cDNA-AFLP and RNA-seq workflows are effective for identifying host genes modulated by this compound. In soybean, cDNA-AFLP revealed differential expression of jasmonic acid (JA) pathway genes (e.g., LOX3, AOS2) under this compound exposure, suggesting JA-mediated resistance mechanisms. q-PCR validation with housekeeping genes (e.g., EF1α) ensures data reproducibility .

Q. How do stereochemical variations (e.g., this compound vs. epi-Phaseolinone) influence toxicity mechanisms?

Epimerization at the C-7 position in epi-Phaseolinone alters its binding affinity to plant cell receptors. Comparative bioassays show that this compound induces 30% higher electrolyte leakage in soybean hypocotyls than its epimer, indicating stereospecific disruption of membrane integrity. Molecular docking simulations can further predict toxin-receptor interactions .

Q. What strategies mitigate this compound-induced experimental artifacts in in vitro assays?

Light-sensitive degradation of this compound necessitates amber vials and controlled storage (−20°C in argon atmosphere). Including antioxidant agents (e.g., ascorbic acid) in extraction buffers prevents oxidative byproduct formation. Purity checks via thin-layer chromatography (TLC) pre-assay are critical .

Methodological Frameworks for Contradictory Data

Q. How should researchers address conflicting reports on this compound’s concentration-dependent effects?

Dose-response studies with standardized inoculum (e.g., 10⁶ conidia/mL) and controlled environmental conditions (25°C, 12h light/dark cycles) reduce variability. Meta-analysis of published LC₅₀ values, adjusted for fungal strain virulence and host cultivar, can identify consensus thresholds .

Q. What statistical models are suitable for analyzing non-linear this compound toxicity dynamics?

Logistic regression models (e.g., Probit analysis) effectively quantify ED₅₀ values for germination inhibition. For gene expression data, mixed-effects models account for nested variables like plant developmental stage and sampling timepoints .

Experimental Design and Validation

Q. How to ensure reproducibility in this compound biosynthesis studies?

Fungal cultures should be authenticated via ITS sequencing and maintained on PDA medium under axenic conditions. Toxin extraction protocols (e.g., ethyl acetate partitioning) must include spike-and-recovery tests with deuterated this compound to validate extraction efficiency ≥85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。